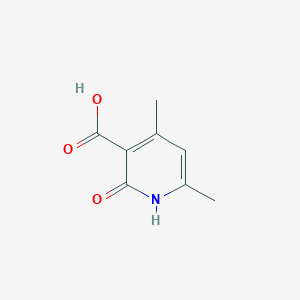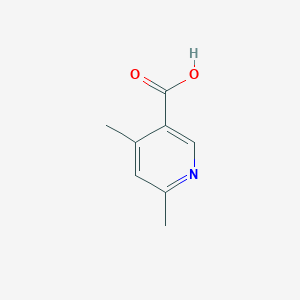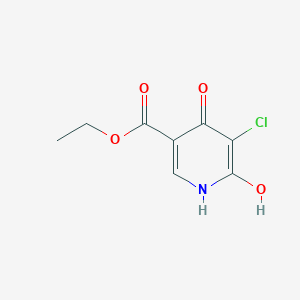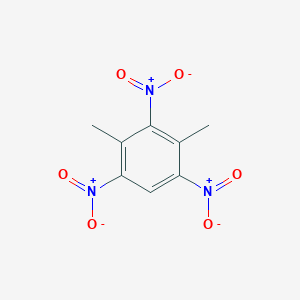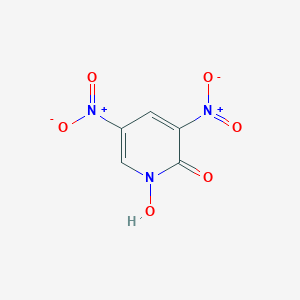
1-Hydroxy-3,5-dinitropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,5-dinitropyridin-2-one (HDNP) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in water, methanol, and ethanol. HDNP is a nitroaromatic compound that has a high degree of stability and is relatively non-reactive. Its unique chemical structure has made it a popular choice for a variety of scientific applications, including as a reagent in analytical chemistry and as a building block in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3,5-dinitropyridin-2-one is not well understood. However, it is believed that its nitroaromatic structure plays a key role in its reactivity. It has been shown to be a potent oxidizing agent, capable of reacting with a variety of compounds in solution. Its ability to form stable complexes with metal ions has also been studied extensively.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Hydroxy-3,5-dinitropyridin-2-one. However, it has been shown to be relatively non-toxic in animal studies. It is not known to accumulate in the body and is rapidly excreted. Further studies are needed to fully understand the potential effects of 1-Hydroxy-3,5-dinitropyridin-2-one on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Hydroxy-3,5-dinitropyridin-2-one is its stability and non-reactivity. This makes it a valuable tool in analytical chemistry, where precise measurements are required. Its ability to form stable complexes with metal ions also makes it useful in the detection of trace elements in solution. However, one limitation of 1-Hydroxy-3,5-dinitropyridin-2-one is its relatively low solubility in some solvents. This can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 1-Hydroxy-3,5-dinitropyridin-2-one in scientific research. One area of interest is the development of new compounds for use in pharmaceuticals and agrochemicals. 1-Hydroxy-3,5-dinitropyridin-2-one has been shown to be a valuable building block in the synthesis of these compounds, and further research is needed to fully explore its potential in this area. Another area of interest is the development of new analytical methods for the detection of metal ions in solution. 1-Hydroxy-3,5-dinitropyridin-2-one has been shown to be an effective reagent in this area, and further research is needed to fully understand its potential in this application.
Métodos De Síntesis
The synthesis of 1-Hydroxy-3,5-dinitropyridin-2-one can be achieved through a variety of methods. One of the most common methods is the reaction of 3,5-dinitropyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 1-Hydroxy-3,5-dinitropyridin-2-one as a yellow crystalline powder. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-Hydroxy-3,5-dinitropyridin-2-one has been used extensively in scientific research as a reagent in analytical chemistry. It has been shown to be an effective tool for the detection of metal ions in solution, including copper, nickel, and zinc. 1-Hydroxy-3,5-dinitropyridin-2-one has also been used as a building block in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties have made it a valuable tool in the development of new compounds for a variety of applications.
Propiedades
Número CAS |
72262-67-0 |
|---|---|
Nombre del producto |
1-Hydroxy-3,5-dinitropyridin-2-one |
Fórmula molecular |
C5H3N3O6 |
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
1-hydroxy-3,5-dinitropyridin-2-one |
InChI |
InChI=1S/C5H3N3O6/c9-5-4(8(13)14)1-3(7(11)12)2-6(5)10/h1-2,10H |
Clave InChI |
NJDKEOJCPSUVCO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=O)N(C=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Otros números CAS |
72262-67-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





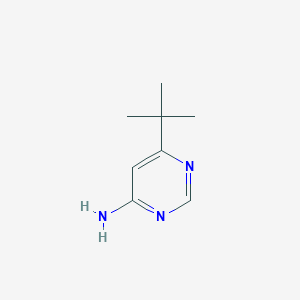
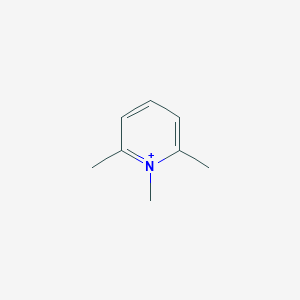
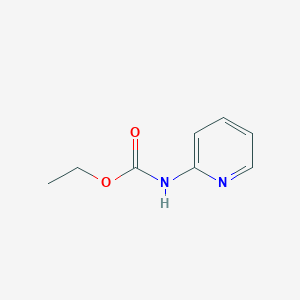
![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)
